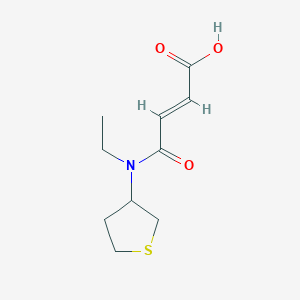

(E)-4-(ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

(E)-4-(ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid, or ETABA, is an organic compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds, as well as for the synthesis of various compounds. ETABA has been studied for its potential applications in drug discovery and development, as well as for its role in biochemical and physiological processes.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound exhibits structural similarity to alpha-lipoic acid, which is known for its antioxidant properties . It could potentially be used in the development of novel pharmaceuticals that target oxidative stress-related diseases, such as neurodegenerative disorders or diabetes.

Supramolecular Chemistry

The compound’s ability to form stable structures with other molecules could be exploited in creating new supramolecular assemblies. These structures may have applications in drug delivery systems where the controlled release of a drug is critical .

Biochemical Sensing

Due to its reactive functional groups, this compound could be used in the design of biochemical sensors. These sensors could detect specific biological markers or environmental toxins, providing valuable data for medical diagnostics or environmental monitoring .

Material Science

The compound’s unique chemical structure could be utilized in the synthesis of new materials with specific properties, such as enhanced conductivity or biocompatibility. This could lead to advancements in the fields of electronics or tissue engineering .

Catalysis

Its potential as a catalyst in chemical reactions could be explored, particularly in reactions involving sulfur-containing compounds. This could improve the efficiency of industrial processes, reducing energy consumption and waste production .

Fluorescence Studies

The compound’s structure suggests it may possess fluorescent properties. This could be useful in fluorescence microscopy, where it could help in the visualization of cellular components or tracking of chemical reactions within cells .

Nutritional Supplements

Given its similarity to alpha-lipoic acid, which is a dietary supplement, this compound might be researched for its potential as a new nutritional supplement. It could offer benefits similar to alpha-lipoic acid, such as improving metabolic function .

Energy Storage

The compound could be investigated for its use in energy storage systems, such as batteries or supercapacitors. Its chemical properties might contribute to the development of more efficient and sustainable energy storage technologies .

Propriétés

IUPAC Name |

(E)-4-[ethyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-11(8-5-6-15-7-8)9(12)3-4-10(13)14/h3-4,8H,2,5-7H2,1H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQNDFFKZSCBCJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCSC1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

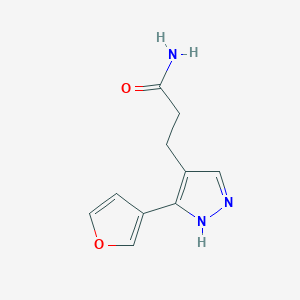

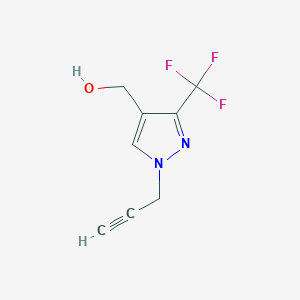

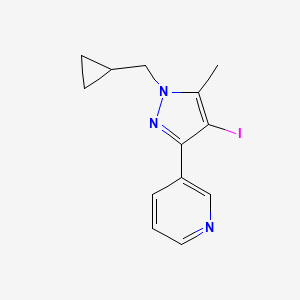

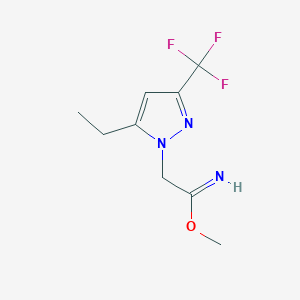

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.